molecular formula C21H26N2O3 B1210965 Methyl 12-hydroxyibogamine-18-carboxylate CAS No. 76129-67-4

Methyl 12-hydroxyibogamine-18-carboxylate

Cat. No. B1210965
CAS RN: 76129-67-4
M. Wt: 354.4 g/mol
InChI Key: TUZCJNZERFWZAS-YDBSYXHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-hydroxycoronaridine is an organic heteropentacyclic compound that is coronaridine in which the hydrogen of the indole moiety that is para- to the indole nitrogen has been replaced by a hydroxy group. It has a role as a plant metabolite and a phytoestrogen. It is an organic heteropentacyclic compound, a monoterpenoid indole alkaloid, a methyl ester, a tertiary amino compound, a secondary amino compound and an alkaloid ester. It derives from a (-)-coronaridine. It is a conjugate base of a 10-hydroxycoronaridine(1+).

Scientific Research Applications

NMDA Receptor Interaction

Methyl 12-hydroxyibogamine-18-carboxylate and its related compounds, such as ibogaine and 12-hydroxyibogamine, interact with the MK-801 binding site of the NMDA-receptor cation channel. This interaction suggests a potential role in modulating responses to addictive substances, possibly due to the compound's actions at this specific binding site (Mash, Staley, Pablo, Holohean, Hackman, & Davidoff, 1995).

Receptor Selectivity

Research shows that ibogaine and its metabolites, including 12-hydroxyibogamine, demonstrate selectivity for σ2 receptor sites. This finding suggests a potential role in the actions of ibogaine and its derivatives, indicating possible therapeutic applications beyond addiction treatment (Bowen, Vilner, Williams, Bertha, Kuehne, & Jacobson, 1995).

Pharmacological Profile

The pharmacological profile of 12-hydroxyibogamine, a primary metabolite of ibogaine, has been studied to understand its potency and selectivity at various molecular targets. This research contributes to a deeper understanding of the compound's potential therapeutic applications (Staley, Ouyang, Pablo, Hearn, Flynn, Rothman, Rice, & Mash, 1996).

Serotonin Transporter Target

12-Hydroxyibogamine, a metabolite of ibogaine, exhibits high affinity for the 5-HT (serotonin) transporter and elevates extracellular serotonin levels. This property suggests potential implications for mood enhancement and drug craving attenuation, potentially contributing to ibogaine's effectiveness in interrupting drug-seeking behavior (Mash, Staley, Baumann, Rothman, & Hearn, 1995).

properties

CAS RN

76129-67-4

Product Name

Methyl 12-hydroxyibogamine-18-carboxylate

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

methyl (1S,15R,17S,18S)-17-ethyl-7-hydroxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate

InChI

InChI=1S/C21H26N2O3/c1-3-13-8-12-10-21(20(25)26-2)18-15(6-7-23(11-12)19(13)21)16-9-14(24)4-5-17(16)22-18/h4-5,9,12-13,19,22,24H,3,6-8,10-11H2,1-2H3/t12-,13+,19+,21-/m1/s1

InChI Key

TUZCJNZERFWZAS-YDBSYXHISA-N

Isomeric SMILES

CC[C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)O)C(=O)OC

SMILES

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O)C(=O)OC

Canonical SMILES

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O)C(=O)OC

synonyms

10-hydroxycoronaridine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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